1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone
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Overview
Description
1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. It is a potent and selective inhibitor of the p53-MDM2 interaction, which plays a crucial role in the regulation of the tumor suppressor protein p53.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules. This compound has been used in inherently sustainable multicomponent reactions .
Anticancer Activity
Some derivatives of this compound have shown pro-apoptotic activity against cancer cells. The new compounds were tested in vitro for their impact on the growth of breast cancer cells MCF-7, cervical cancer cells HeLa and colon cancer cells HCT-116 .
Synthesis of 1,4-Dihydropyridines
The 1,4-dihydropyridine is a ubiquitous scaffold employed not only in medicinal chemistry but also in organic synthesis, given its ability to act as a hydrogen transfer reagent, thus emulating NAD (P)H reducing agents .
Antihypertensive Drugs
1,4-DHPs are most commonly known for their use as antihypertensive drugs due to their activity as calcium channel blockers .
Antimicrobial Activity
The indole nucleus has exhibited many important biological activities including antimicrobial activity .
Mechanism of Action
Target of Action
The primary target of 1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone, also known as 2-[3-(4-methylbenzenesulfonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethan-1-one, is tubulin , a key protein in cell division . Tubulin polymerization plays a crucial role in the formation of the mitotic spindle during cell division .
Mode of Action
This compound acts as a tubulin polymerization inhibitor . It binds to the tubulin proteins, preventing them from polymerizing into microtubules . This disrupts the formation of the mitotic spindle, thereby inhibiting cell division .
Biochemical Pathways
The compound affects the cell cycle , specifically the G2/M phase . By inhibiting tubulin polymerization, it prevents the cell from progressing from the G2 phase to the M phase . This results in cell cycle arrest and ultimately leads to cell death .
Result of Action
The ultimate result of the compound’s action is cell death . By inhibiting cell division, the compound prevents the proliferation of cells. This is particularly useful in the context of cancer treatment, where uncontrolled cell division is a key characteristic of the disease .
properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-6-8-17(9-7-16)28(25,26)20-14-23(19-5-3-2-4-18(19)20)15-21(24)22-10-12-27-13-11-22/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNXBPKNVLFHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone |
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